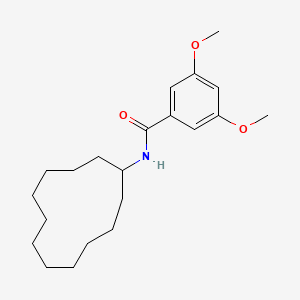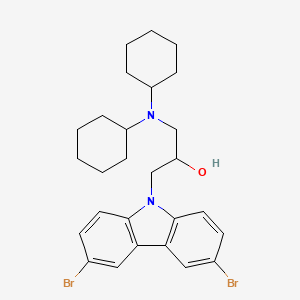![molecular formula C21H23NO3 B4906810 8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4906810.png)
8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 2-ethylphenol as the primary starting materials.
Etherification: 2-Ethylphenol undergoes etherification with ethylene oxide to form 2-(2-ethylphenoxy)ethanol.
Further Etherification: The resulting 2-(2-ethylphenoxy)ethanol is further reacted with ethylene oxide to produce 2-[2-(2-ethylphenoxy)ethoxy]ethanol.
Final Coupling: The final step involves coupling 2-[2-(2-ethylphenoxy)ethoxy]ethanol with quinoline under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]quinoline: Similar structure but with an ethoxy group instead of an ethyl group.
8-[2-[2-(2-Methylphenoxy)ethoxy]ethoxy]quinoline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 8-[2-[2-(2-Ethylphenoxy)ethoxy]ethoxy]quinoline is unique due to its specific side chain, which may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
IUPAC Name |
8-[2-[2-(2-ethylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-17-7-3-4-10-19(17)24-15-13-23-14-16-25-20-11-5-8-18-9-6-12-22-21(18)20/h3-12H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXGKPJBUZSPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[[3-Iodo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4906731.png)
![2-[4-(4-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4906738.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4906742.png)

![1-ethoxy-3-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B4906763.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4906771.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4906784.png)

![Methyl 4-[(3-methylpiperidin-1-yl)methyl]benzoate](/img/structure/B4906804.png)

![7-[(3-bromophenyl)methyl]-8-(cyclopentylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4906809.png)
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4906820.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B4906823.png)
![2-{[4-ALLYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-CHLOROBENZYL)ACETAMIDE](/img/structure/B4906826.png)
